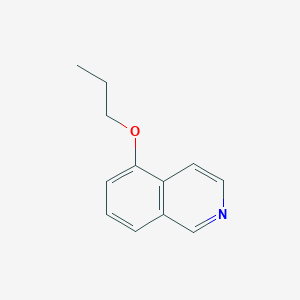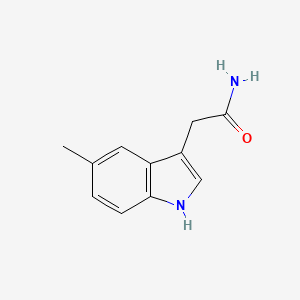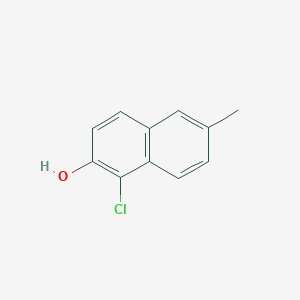
8-Acetylquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Acetylquinolin-4(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. The structure of this compound consists of a quinoline ring system with an acetyl group attached to the eighth position and a keto group at the fourth position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Acetylquinolin-4(1H)-one typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. The reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of an acid catalyst. For this compound, the starting materials are usually 2-aminobenzophenone and acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 8-Acetylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4,8-dione.
Reduction: Reduction of the keto group can yield 8-acetylquinolin-4-ol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed:
Oxidation: Quinoline-4,8-dione.
Reduction: 8-Acetylquinolin-4-ol.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
科学的研究の応用
8-Acetylquinolin-4(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: Quinoline derivatives, including this compound, are studied for their potential antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the synthesis of dyes, pigments, and other materials with specific properties.
作用機序
The mechanism of action of 8-Acetylquinolin-4(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.
類似化合物との比較
Quinoline: The parent compound of 8-Acetylquinolin-4(1H)-one, known for its antimalarial properties.
8-Hydroxyquinoline: A derivative with significant antimicrobial activity.
4-Hydroxyquinoline: Another derivative with various biological activities.
Uniqueness: this compound is unique due to the presence of both an acetyl group and a keto group, which confer distinct chemical reactivity and biological properties. Its specific substitution pattern allows for targeted modifications and applications in various fields.
特性
分子式 |
C11H9NO2 |
|---|---|
分子量 |
187.19 g/mol |
IUPAC名 |
8-acetyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H9NO2/c1-7(13)8-3-2-4-9-10(14)5-6-12-11(8)9/h2-6H,1H3,(H,12,14) |
InChIキー |
RLSDDGBEBCPWSI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=CC2=C1NC=CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methyl-6-oxo-5,7-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B11906655.png)






![Isoxazolo[4,5-c]quinolin-3-amine](/img/structure/B11906709.png)
![5-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11906716.png)



![3-(Pyrrolidin-3-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11906760.png)
